1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine

Lipophilicity Drug-likeness ADME prediction

Bipyrazole lead optimization often stalls when balancing permeability against solubility. This compound (LogP 1.34) bridges the gap between polar methyl (LogP 0.77) and lipophilic isobutyl analogs, enabling systematic SAR exploration. • Primary amine handle supports amide coupling, imine formation, and sulfonamide synthesis-linear n-propyl at C4 minimizes steric hindrance for improved parallel library coupling yields. • MW 205.26 with 3 rotatable bonds expands fragment library 3D diversity beyond ethyl (2 bonds) and methyl (1 bond) analogs. • ≥98% purity ensures downstream compound integrity; linear propyl avoids steric clash in metal-coordination applications versus branched isobutyl congeners.

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
Cat. No. B13638307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCCCC1=C(N(N=C1C2=CC=NN2)C)N
InChIInChI=1S/C10H15N5/c1-3-4-7-9(8-5-6-12-13-8)14-15(2)10(7)11/h5-6H,3-4,11H2,1-2H3,(H,12,13)
InChIKeySYKQTWZDUJTRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-propyl-1H,2'H-[3,3'-bipyrazol]-5-amine Overview


1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine (CAS 2023528-27-8) is a fully aromatic bipyrazole derivative featuring a [3,3'-bipyrazol]-5-amine core with N1-methyl and C4-propyl substituents . With a molecular formula of C₁₀H₁₅N₅ and a molecular weight of 205.26 g/mol, this compound belongs to a class of N,C-bipyrazoles recognized for their versatile metal-coordination capabilities and pharmacological potential [1]. Commercially available at ≥98% purity, it serves as a research building block for synthetic elaboration via its primary amine handle .

1
Fully aromatic bipyrazole core with 5-amine handle for synthetic elaboration
2
High-purity specification supports reproducible amide coupling and library synthesis
3
Linear n-propyl substituent minimizes steric hindrance for metal coordination studies

Why 1-Methyl-4-propyl-[3,3'-bipyrazol]-5-amine Cannot Be Replaced


Substituting this compound with a closely related [3,3'-bipyrazol]-5-amine analog—such as the 4-ethyl, 4-methyl, or 4-isobutyl derivatives—alters key physicochemical parameters including lipophilicity (LogP), topological polar surface area (TPSA), and molecular flexibility (rotatable bonds), all of which critically influence solubility, membrane permeability, and target binding in drug discovery campaigns . Even when two analogs share the same molecular formula (C₁₀H₁₅N₅), differences in branching at the 4-position (n-propyl vs. isobutyl) produce distinct three-dimensional shapes and electronic distributions, leading to divergent biological activity profiles in bipyrazole series [1]. The quantitative evidence below establishes where this specific substitution pattern yields verifiable, selection-relevant differentiation.

Target Compound
1-Methyl-4-propyl-[3,3'-bipyrazol]-5-amine
4-Ethyl / 4-Methyl Analogs
Shorter alkyl chains reduce lipophilicity and conformational flexibility, potentially altering solubility and membrane partitioning profiles.
Target Compound
Linear n-propyl chain
4-Isobutyl Analog
Branching may sterically shield the amine handle and alter hydrogen-bonding accessibility, potentially shifting target-binding outcomes.
Target Compound
Certified purity ≥98%
Parent Scaffold / 4-Methyl Analog (95% purity)
Lower purity may introduce impurity-driven assay artifacts, reducing dose-response reproducibility.

Quantitative Evidence for 1-Methyl-4-propyl-[3,3'-bipyrazol]-5-amine


Lipophilicity (LogP) vs. 4-Methyl Analog

The target compound exhibits a computed LogP of 1.34, representing a substantial increase in lipophilicity compared to its 4-methyl analog (LogP 0.77) . This LogP difference of +0.57 units is typically associated with improved membrane permeability and potentially enhanced oral absorption, while still remaining within drug-like chemical space (LogP < 5) . The propyl substituent provides greater hydrophobic surface area without introducing the branching-related metabolic liability of an isobutyl group.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 1.34 vs. 4-methyl analog LogP 0.77
Supports intermediate-lipophilicity selection for permeability optimization
Computed values; experimental LogP may vary
Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor/Acceptor vs. 4-Isobutyl Analog

The target compound presents 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) , consistent with its bipyrazole-amine scaffold. The linear n-propyl chain at position 4 minimizes steric shielding of the adjacent amine and pyrazole nitrogens, unlike the branched isobutyl analog which may sterically hinder key hydrogen-bonding interactions critical for target protein engagement [1]. While direct binding data are not available for this compound, class-level precedent demonstrates that alkyl chain geometry in bipyrazoles modulates both metal coordination geometry and enzymatic inhibitory potency [1].

H-Bond Accessibility
Class-level inference
Linear n-propyl vs. branched isobutyl; HBD/HBA count identical
May preserve amine reactivity for functionalization; binding data unavailable
Class-level SAR only; requires experimental confirmation
Hydrogen bonding Molecular recognition Medicinal chemistry

MW and Rotatable Bond Count vs. 4-Ethyl and 4-Methyl Analogs

With a molecular weight of 205.26 g/mol and 3 rotatable bonds, the target compound occupies a distinct position in fragment-to-lead chemical space compared to the 4-ethyl analog (MW 191.23 g/mol, 2 rotatable bonds) and the 4-methyl analog (MW 163.18 g/mol, 1 rotatable bond) . The propyl group adds one additional rotatable bond versus ethyl, providing greater conformational sampling while maintaining compliance with the 'rule of three' (MW < 300, rotatable bonds ≤ 3) commonly applied in fragment-based screening .

Fragment Properties
Cross-study comparable
MW 205 (3 rot. bonds) vs. 191 (2) and 163 (1)
Expands 3D fragment diversity within Ro3 limits
Supplier specification data
Fragment-based drug discovery Rotatable bonds Molecular complexity

Purity Benchmarking vs. Parent Scaffold

The target compound is available at a certified purity of ≥98% from major suppliers , compared to 95% purity for the unsubstituted parent scaffold 1H,1'H-[3,3'-bipyrazol]-5-amine (CAS 1347087-51-7) and the 4-methyl analog . A 3-percentage-point purity differential can significantly impact the reproducibility of biological assay results, particularly in dose-response studies where impurities at the 5% level may confound IC₅₀ determinations or produce off-target effects .

Purity Benchmark
Cross-study comparable
≥98% vs. 95% (parent scaffold & 4-methyl analog)
Supports assay reproducibility; reduces impurity interference
Based on vendor COA specifications
Chemical purity Procurement specification Analytical quality

1-Methyl-4-propyl-[3,3'-bipyrazol]-5-amine: Procurement Scenarios


Hit-to-Lead Optimization with Intermediate LogP

When a bipyrazole hit series requires systematic exploration of lipophilicity, the target compound's computed LogP of 1.34 fills the gap between the more polar 4-methyl analog (LogP 0.77) and the more lipophilic 4-isobutyl analog (predicted LogP >1.5) . This intermediate LogP value supports optimization of oral absorption while maintaining aqueous solubility, directly addressing the common lead optimization challenge of balancing permeability against solubility .

Fragment Library Expansion with 3D Diversity

At 205.26 g/mol with 3 rotatable bonds, this compound expands a fragment library's three-dimensional diversity beyond ethyl (191.23 g/mol, 2 rotatable bonds) and methyl (163.18 g/mol, 1 rotatable bond) analogs . Its linear propyl chain provides conformational sampling orthogonal to branched analogs, increasing the probability of identifying novel binding modes in fragment screens while adhering to fragment-likeness criteria .

Amide and Imine Library Building Block

The primary amine at the 5-position of the bipyrazole core provides a versatile synthetic handle for amide coupling, imine formation, or sulfonamide synthesis . The linear n-propyl group at position 4 minimizes steric hindrance around the reactive amine compared to branched-chain analogs, improving coupling yields in parallel library synthesis [1]. The ≥98% purity specification ensures that the starting material quality does not compromise downstream library purity .

Metal Coordination Screening for Catalysis & Bioactivity

Bipyrazole derivatives with [3,3'] connectivity serve as N-donor ligands for transition metals, and the n-propyl substituent provides a defined steric and electronic environment for metal coordination [1]. The linear alkyl chain avoids the steric clash that isobutyl analogs may introduce in octahedral or square-planar metal complexes, potentially facilitating the formation of discrete coordination geometries relevant to catalytic or bioinorganic applications [1].

Application
Selection Property
Validation Focus
Hit-to-Lead Optimization with Balanced Lipophilicity
Intermediate computed LogP between hydrophilic and lipophilic analogs
Permeability-solubility balance in cellular assays
Fragment Library Diversity Expansion
Higher molecular weight and rotatable bond count within Ro3
Conformational sampling and novel binding mode identification
Amide/Imine Library Synthesis
5-Primary amine with minimal steric hindrance from linear propyl group
Coupling efficiency and downstream library purity
Metal Coordination Screening
Linear n-propyl ligand environment for defined coordination geometry
Bioinorganic or catalytic activity assay outcomes
Quote Request

Request a Quote for 1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.